molecular formula C3H7O6P B12978857 (2R)-2-phosphonooxypropanoic acid CAS No. 28238-06-4

(2R)-2-phosphonooxypropanoic acid

Cat. No.: B12978857
CAS No.: 28238-06-4
M. Wt: 170.06 g/mol
InChI Key: CSZRNWHGZPKNKY-UWTATZPHSA-N
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Description

(2R)-2-phosphonooxypropanoic acid is a compound characterized by the presence of a phosphonic acid group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phosphonooxypropanoic acid typically involves the reaction of phosphorous acid with a suitable precursor under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phosphonooxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of phosphonate esters.

Scientific Research Applications

(2R)-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-phosphonooxypropanoic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acids and their derivatives, such as:

  • Phosphoric acid
  • Phosphinic acid
  • Aminophosphonic acids

Uniqueness

What sets (2R)-2-phosphonooxypropanoic acid apart is its specific stereochemistry and the presence of both a phosphonic acid group and a propanoic acid backbone. This unique structure allows it to interact with biological systems in ways that other phosphonic acids may not, making it particularly useful in targeted applications .

Properties

CAS No.

28238-06-4

Molecular Formula

C3H7O6P

Molecular Weight

170.06 g/mol

IUPAC Name

(2R)-2-phosphonooxypropanoic acid

InChI

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1

InChI Key

CSZRNWHGZPKNKY-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)O)OP(=O)(O)O

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O

Origin of Product

United States

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